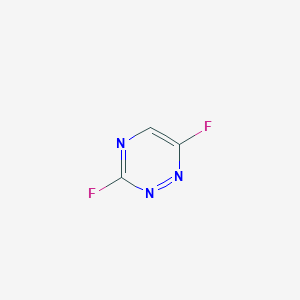
3,6-Difluoro-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-1,2,4-triazine is a fluorinated derivative of the 1,2,4-triazine family, characterized by the presence of two fluorine atoms at the 3 and 6 positions of the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-1,2,4-triazine typically involves the fluorination of 1,2,4-triazine derivatives. One common method includes the reaction of 3,5,6-trifluoro-1,2,4-triazine with potassium fluoride at elevated temperatures, resulting in the formation of this compound . Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Difluoro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition: this compound can undergo [4+2] cycloaddition reactions with dienes to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used under mild to moderate conditions.
Cycloaddition: Reactions are typically carried out in the presence of a Lewis acid catalyst at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted triazines with functional groups such as amino, thio, and alkoxy groups.
Cycloaddition: Fused heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
3,6-Difluoro-1,2,4-triazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Difluoro-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity . The exact pathways and targets vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- 3,5-Difluoro-1,2,4-triazine
- 2,4,6-Trifluoro-1,3,5-triazine
- 3,5,6-Trifluoro-1,2,4-triazine
Comparison: 3,6-Difluoro-1,2,4-triazine is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 3,5-Difluoro-1,2,4-triazine, the 3,6-difluoro derivative exhibits different substitution patterns and reactivity profiles . The trifluoro derivatives, such as 2,4,6-Trifluoro-1,3,5-triazine, have distinct electronic properties and applications .
Propiedades
Número CAS |
919785-60-7 |
|---|---|
Fórmula molecular |
C3HF2N3 |
Peso molecular |
117.06 g/mol |
Nombre IUPAC |
3,6-difluoro-1,2,4-triazine |
InChI |
InChI=1S/C3HF2N3/c4-2-1-6-3(5)8-7-2/h1H |
Clave InChI |
FEQSLZCCXUCCBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NC(=N1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


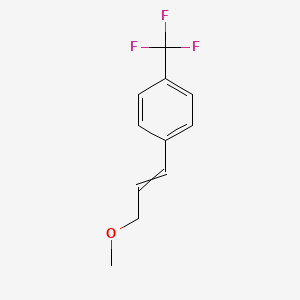
![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)

![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
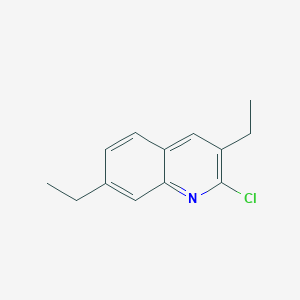
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)
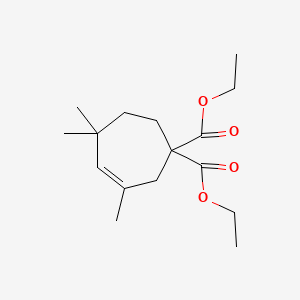
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)
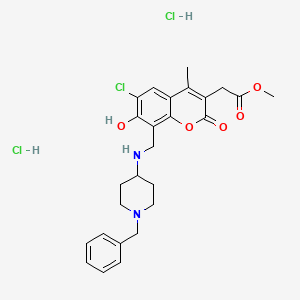
![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)
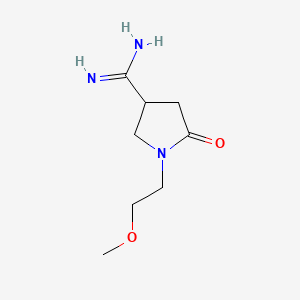
![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
